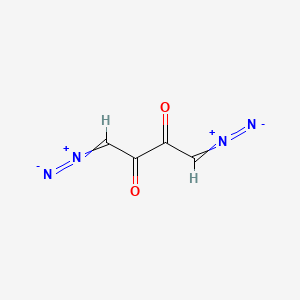
1,4-Bis(diazo)-2,3-butanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(diazo)-2,3-butanedione is a diazo compound characterized by the presence of two diazo groups attached to a butanedione backbone. Diazo compounds are known for their vibrant colors and are widely used in various chemical reactions due to their ability to form carbenes, which are highly reactive intermediates.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(diazo)-2,3-butanedione can be synthesized through the reaction of hydrazones with oxidizing agents. One common method involves the reaction of 1,4-diketones with hydrazine to form the corresponding hydrazone, which is then oxidized to the diazo compound using oxidizing agents such as silver oxide or lead tetraacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,4-Bis(diazo)-2,3-butanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazo groups into amines or other functional groups.
Substitution: The diazo groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Silver oxide, lead tetraacetate, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include substituted butanediones, amines, and various other derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
1,4-Bis(diazo)-2,3-butanedione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of carbenes, which are important intermediates in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for targeted drug delivery.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties
作用机制
The mechanism of action of 1,4-Bis(diazo)-2,3-butanedione involves the formation of carbenes upon thermal or photochemical decomposition. These carbenes can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .
相似化合物的比较
Similar Compounds
1,4-Bis(diazo)-2,3-butadiene: Similar structure but with a butadiene backbone.
1,4-Bis(diazo)-2,3-butanone: Similar structure but with a butanone backbone.
1,4-Bis(diazo)-2,3-butanamide: Similar structure but with a butanamide backbone
Uniqueness
1,4-Bis(diazo)-2,3-butanedione is unique due to its specific reactivity and the ability to form stable carbenes under mild conditions. This makes it particularly useful in organic synthesis and various industrial applications.
属性
CAS 编号 |
40301-85-7 |
|---|---|
分子式 |
C4H2N4O2 |
分子量 |
138.08 g/mol |
IUPAC 名称 |
1,4-didiazobutane-2,3-dione |
InChI |
InChI=1S/C4H2N4O2/c5-7-1-3(9)4(10)2-8-6/h1-2H |
InChI 键 |
ADQBQMGXHRGPJY-UHFFFAOYSA-N |
规范 SMILES |
C(=[N+]=[N-])C(=O)C(=O)C=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


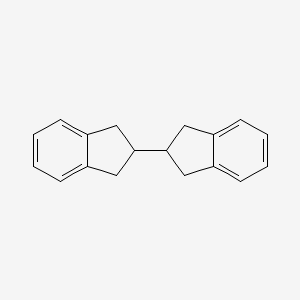
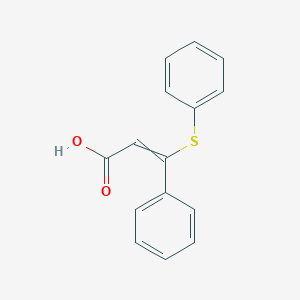
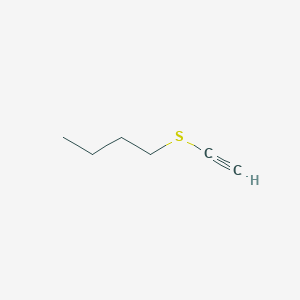
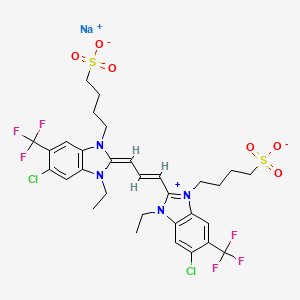
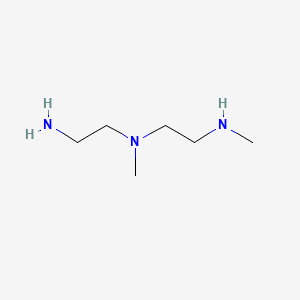
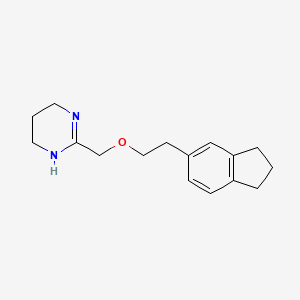
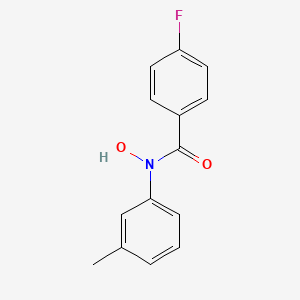
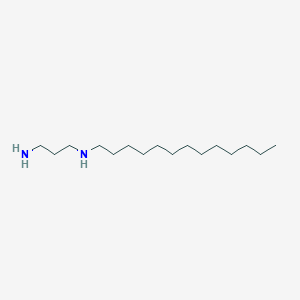
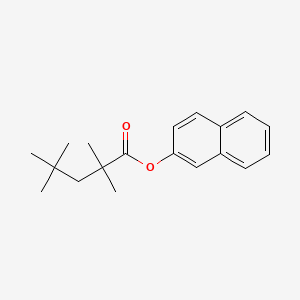
![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)

![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
